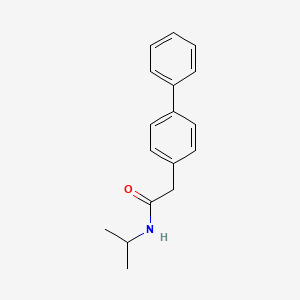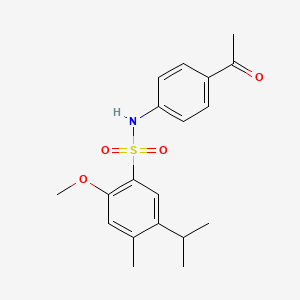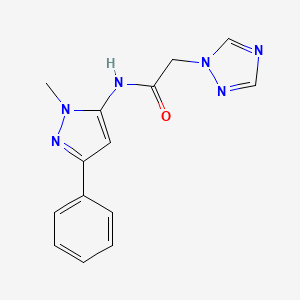
N-(3,4-difluorobenzyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorobenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indazole derivatives. This compound has been extensively studied for its biological activities and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorobenzyl)-1H-indazol-5-amine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. In addition, this compound has been used as a probe in the study of protein kinases, which play a crucial role in various cellular processes.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorobenzyl)-1H-indazol-5-amine is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorobenzyl)-1H-indazol-5-amine has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. This inhibition leads to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-difluorobenzyl)-1H-indazol-5-amine in lab experiments include its high potency and selectivity towards protein kinases, which makes it an ideal candidate for use as a probe in the study of protein kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-difluorobenzyl)-1H-indazol-5-amine. One of the future directions is the development of more potent and selective analogs of this compound for use in cancer treatment. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. In addition, the use of this compound as a probe in the study of protein kinases could lead to a better understanding of the role of protein kinases in various cellular processes.
Synthesemethoden
The synthesis of N-(3,4-difluorobenzyl)-1H-indazol-5-amine involves the reaction of 3,4-difluorobenzylamine with 5-bromo-1H-indazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-12-3-1-9(5-13(12)16)7-17-11-2-4-14-10(6-11)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDWJRTNYLGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NN=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)
![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)

![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)